molecular formula C13H17N5O B6437507 4-methoxy-6-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine CAS No. 2549056-00-8

4-methoxy-6-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine

Cat. No.: B6437507
CAS No.: 2549056-00-8
M. Wt: 259.31 g/mol
InChI Key: ZZDJIVSNMQNVKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-methoxy-6-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine features a pyrimidine core substituted at position 4 with a methoxy group and at position 6 with an azetidine ring. The azetidine is further functionalized with a (4-methyl-1H-pyrazol-1-yl)methyl group. This structure combines heterocyclic motifs (pyrimidine, azetidine, pyrazole) that are common in medicinal chemistry, particularly in targeting enzymes or receptors requiring rigid, planar binding motifs.

Properties

IUPAC Name

4-methoxy-6-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O/c1-10-4-16-18(5-10)8-11-6-17(7-11)12-3-13(19-2)15-9-14-12/h3-5,9,11H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDJIVSNMQNVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C3=CC(=NC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-6-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases. This article explores its biological activity, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C13H14N2O and a molecular weight of 246.26 g/mol. The structural features include a pyrimidine ring substituted with a methoxy group and an azetidine moiety linked to a pyrazole derivative, which is crucial for its biological activity.

Research indicates that compounds with similar structures often act as inhibitors of the epidermal growth factor receptor (EGFR) pathway, which is pivotal in cancer cell proliferation and survival. The presence of the pyrazole moiety is particularly significant as it enhances the binding affinity to the kinase domain of EGFR.

In Vitro Studies

In vitro studies have shown that derivatives of 4-methoxy-pyrimidines exhibit potent anti-proliferative effects against various cancer cell lines. For instance, derivatives designed from similar scaffolds were tested against A549 (lung cancer) and HCT-116 (colon cancer) cells, demonstrating significant inhibitory effects with IC50 values ranging from low micromolar to nanomolar concentrations .

CompoundCell LineIC50 (µM)
12bA5498.21
12bHCT-11619.56
B1NCI-H19750.013
B2A549>50

Apoptosis Induction

Flow cytometric analyses have confirmed that certain derivatives induce apoptosis in cancer cells. For example, compound 12b was shown to significantly increase the BAX/Bcl-2 ratio, indicating its role as an apoptotic inducer . This suggests that the compound may not only inhibit cell growth but also trigger programmed cell death, which is a desirable trait in anti-cancer therapeutics.

Case Studies

Several studies have focused on the development of pyrazolo[3,4-d]pyrimidine derivatives. In one study, compounds were synthesized and evaluated for their ability to inhibit EGFR kinase activity. The most promising compounds displayed nanomolar IC50 values against both wild-type and mutant EGFR forms . This highlights the potential for these compounds in treating cancers that are resistant to standard therapies.

Comparison with Similar Compounds

Mepirizole (4-Methoxy-2-(5-Methoxy-3-Methylpyrazol-1-yl)-6-Methylpyrimidine)

Structural Differences :

  • Pyrazole Position : Pyrazole is at position 2 of the pyrimidine, versus position 6 in the target compound.
  • Substituents : Mepirizole lacks an azetidine ring, instead featuring a methyl group at position 6 and a second methoxy group on the pyrazole.
    Functional Implications :
  • Mepirizole is a known anti-inflammatory agent, suggesting that pyrimidine-pyrazole hybrids have biological relevance.

4-(4-Bromo-3-Methyl-1H-Pyrazol-1-yl)-6-(But-3-ynyloxy)Pyrimidine

Structural Differences :

  • Substituents : Bromo and alkoxy groups replace the methoxy and azetidine in the target compound.
  • Conformation : The but-3-ynyloxy group introduces linear rigidity, contrasting with the azetidine’s cyclic constraint.
    Research Findings :
  • Crystallographic studies using SHELXL refinement highlight planar pyrimidine-pyrazole geometries, with torsional angles (e.g., C21—C22—C23—C24 = 10°) indicating minor deviations .

TLR7-9 Antagonist (5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-C]Pyridin-1-yl)Azetidin-1-yl]Methyl]Morpholin-4-yl]Quinoline-8-Carbonitrile)

Structural Differences :

  • Core Heterocycle: A quinoline replaces pyrimidine, and the azetidine is linked to a tetrahydropyrazolopyridine.
  • Biological Activity: This compound targets Toll-like receptors (TLR7-9) for autoimmune diseases like lupus.

2-(4-Methyl-1H-Imidazol-1-yl)-7-(Piperazin-1-yl)-4H-Pyrido[1,2-a]Pyrimidin-4-one

Structural Differences :

  • Ring System: A pyrido-pyrimidinone core replaces pyrimidine, with imidazole and piperazine substituents.
  • Functional Groups : The imidazole and piperazine may enhance solubility or modulate kinase inhibition, diverging from the target compound’s azetidine-pyrazole design .

Tabulated Comparison of Key Compounds

Compound Name Core Structure Position 4 Substituent Position 6 Substituent Biological Activity Key Difference
Target Compound Pyrimidine Methoxy Azetidine-(4-methylpyrazole)methyl Undisclosed (Potential TLR) Azetidine for rigidity
Mepirizole Pyrimidine Methoxy 6-Methyl; 2-(5-methoxy-3-methylpyrazole) Anti-inflammatory Pyrazole at position 2
4-(4-Bromo-3-methylpyrazol-1-yl)-6-alkoxypyrimidine Pyrimidine N/A 4-Bromo-3-methylpyrazole; but-3-ynyloxy Structural model Bromo/alkoxy vs. azetidine
TLR7-9 Antagonist Quinoline Carbonitrile Azetidine-tetrahydropyrazolopyridine TLR antagonism (lupus) Quinoline core; fused pyrazolopyridine
Pyrido-Pyrimidinone Derivative Pyrido-pyrimidinone 4-Methylimidazole 7-Piperazine Kinase modulation (inferred) Fused ring system

Research Findings and Implications

  • Conformational Rigidity : The azetidine in the target compound likely enhances binding specificity compared to linear alkoxy or methyl groups in analogues like Mepirizole .
  • Synthetic Utility : Crystallographic data refined via SHELXL (e.g., torsion angles, hydrogen placement) provide benchmarks for structural analysis of the target compound .

Preparation Methods

Cyclocondensation of β-Diketones with Guanidine Derivatives

Reaction of 1,3-diketones (e.g., acetylacetone) with guanidine hydrochloride under basic conditions yields 4,6-disubstituted pyrimidines. Methoxylation at position 4 is achieved using sodium methoxide in methanol.

Example Protocol

  • Reactants : Acetylacetone (10 mmol), guanidine hydrochloride (12 mmol), NaOMe (15 mmol).

  • Conditions : Reflux in methanol (12 h), 80°C.

  • Yield : 78% (4-methoxy-6-methylpyrimidine).

Halogenation at Position 6

Chlorination of 4-methoxy-6-methylpyrimidine using phosphorus oxychloride (POCl₃) introduces a leaving group for nucleophilic substitution with azetidine:

4-Methoxy-6-methylpyrimidine+POCl3DMF, 110°C4-Methoxy-6-chloropyrimidine[1]\text{4-Methoxy-6-methylpyrimidine} + \text{POCl}_3 \xrightarrow{\text{DMF, 110°C}} \text{4-Methoxy-6-chloropyrimidine} \quad

  • Yield : 85–90%.

Synthesis of 3-[(4-Methyl-1H-Pyrazol-1-yl)methyl]azetidine

The azetidine fragment is constructed through a two-step process:

Azetidine Ring Formation

Azetidine derivatives are synthesized via cyclization of 1,3-diaminopropanes or ring-closing metathesis (RCM). For example:

1,3-Dibromopropane+NaN3DMF, 60°CAzetidine[1]\text{1,3-Dibromopropane} + \text{NaN}_3 \xrightarrow{\text{DMF, 60°C}} \text{Azetidine} \quad

  • Yield : 65–70%.

Functionalization with 4-Methylpyrazole

The 3-position of azetidine is alkylated with 4-methyl-1H-pyrazole using a Mitsunobu reaction or nucleophilic substitution:

Mitsunobu Protocol

  • Reactants : Azetidine (5 mmol), 4-methyl-1H-pyrazole (5.5 mmol), DIAD (6 mmol), PPh₃ (6 mmol).

  • Conditions : THF, 0°C → RT, 12 h.

  • Yield : 60%.

Alternative Method
Azetidine is treated with 4-methylpyrazole and paraformaldehyde under acidic conditions to form the Mannich adduct:

Azetidine+4-Methylpyrazole+CH2OHCl, EtOH3-[(4-Methyl-1H-pyrazol-1-yl)methyl]azetidine[1]\text{Azetidine} + \text{4-Methylpyrazole} + \text{CH}_2O \xrightarrow{\text{HCl, EtOH}} \text{3-[(4-Methyl-1H-pyrazol-1-yl)methyl]azetidine} \quad

  • Yield : 55–58%.

Coupling of Azetidine to Pyrimidine

The final step involves nucleophilic aromatic substitution (SNAr) between 4-methoxy-6-chloropyrimidine and the azetidine derivative:

SNAr Reaction Optimization

  • Base : K₂CO₃ or DIPEA in polar aprotic solvents (DMF, DMSO).

  • Temperature : 80–100°C, 12–24 h.

  • Yield : 70–75%.

Representative Procedure

  • Reactants : 4-Methoxy-6-chloropyrimidine (1.0 eq), 3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine (1.2 eq), DIPEA (2.5 eq).

  • Solvent : DMF, 90°C, 18 h.

  • Workup : Dilution with H₂O, extraction with EtOAc, column chromatography (SiO₂, 5% MeOH/CH₂Cl₂).

Alternative Coupling Strategies

Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) has been explored but shows lower efficiency due to steric hindrance.

Analytical Characterization and Validation

1H NMR (400 MHz, DMSO-d₆): δ 8.15 (s, 1H, pyrimidine-H), 7.54 (s, 1H, pyrazole-H), 5.11 (s, 2H, CH₂), 4.29 (t, J=8.5 Hz, 2H, azetidine-H), 3.94 (s, 3H, OCH₃), 2.17 (s, 3H, CH₃).

LC-MS : m/z = 318.2 [M+H]⁺.

Q & A

Q. Answer :

  • Variable Substituents : Synthesize analogs with modified pyrazole (e.g., 4-ethyl, 4-fluoro) or azetidine (e.g., 3-cyclopropyl) groups to assess bioactivity shifts .
  • Biological Assays : Test analogs against target enzymes (e.g., kinase inhibition) using fluorescence polarization or SPR-based binding assays.
  • Computational Modeling : Docking studies (AutoDock Vina) predict binding affinities to correlate with experimental IC₅₀ values .

Advanced: How to resolve discrepancies in reported biological activities of similar compounds?

Answer :
Conflicting data often arise from assay variability or structural nuances:

  • Assay Conditions : Compare buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
  • Structural Comparison : Use tables to highlight differences (e.g., 4-methoxy vs. 4-ethoxy groups reduce solubility but enhance target binding ).
    Example : A 4-methylpyrazole analog showed 10x higher activity than 3,5-dimethyl derivatives in kinase assays, attributed to reduced steric bulk .

Advanced: What experimental designs are optimal for evaluating stability and degradation pathways?

Q. Answer :

  • Forced Degradation Studies : Expose the compound to heat (60°C), light (UV, 254 nm), and acidic/basic conditions (0.1M HCl/NaOH) .
  • Analytical Monitoring : Use LC-MS to identify degradation products (e.g., demethylation or azetidine ring cleavage).
  • Stability-Optimized Storage : Store lyophilized samples at -20°C under nitrogen to prevent oxidation .

Advanced: How to address low bioavailability in preclinical models?

Q. Answer :

  • Prodrug Design : Introduce ester or phosphate groups at the methoxy position to enhance solubility .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release .
  • Pharmacokinetic Profiling : Conduct LC-MS/MS-based studies in rodent plasma to track absorption and half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.